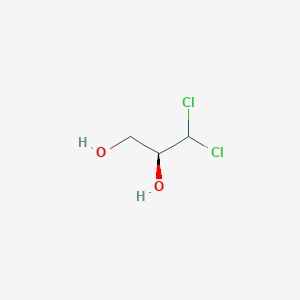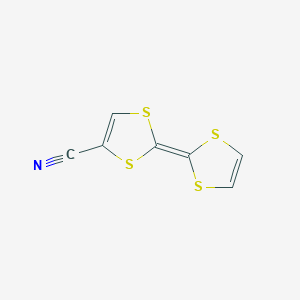![molecular formula C24H35N3O5Si B12564630 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 185458-66-6](/img/structure/B12564630.png)
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is a complex organic compound that features both azobenzene and silane functionalities. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The azobenzene moiety is known for its photoresponsive properties, while the silane group allows for potential surface modifications and interactions with silica-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Azobenzene Intermediate: The synthesis begins with the preparation of 4-[(E)-phenyldiazenyl]phenol through a diazotization reaction followed by a coupling reaction with aniline.
Attachment of the Propyl Chain: The azobenzene intermediate is then reacted with 3-chloropropyltriethoxysilane under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The azobenzene moiety can be oxidized to form azoxybenzene derivatives.
Reduction: Reduction of the azobenzene group can yield hydrazobenzene derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Siloxane polymers and networks.
Wissenschaftliche Forschungsanwendungen
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a photoresponsive material in the development of light-controlled switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for fluorescence quenching.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is primarily based on its photoresponsive properties. The azobenzene moiety undergoes reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths. This photoisomerization can induce changes in the physical and chemical properties of the compound, making it useful in various applications. The silane group allows for covalent bonding with silica-based materials, enhancing its utility in surface modifications and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-Phenyldiazenyl]phenol: A simpler azobenzene derivative without the silane functionality.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A compound with similar silane functionality but different photoresponsive properties.
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: A silane compound with different functional groups and applications.
Uniqueness
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is unique due to its combination of azobenzene and silane functionalities. This dual functionality allows for both photoresponsive behavior and surface modification capabilities, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
185458-66-6 |
|---|---|
Molekularformel |
C24H35N3O5Si |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
3-(4-phenyldiazenylphenoxy)-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C24H35N3O5Si/c1-4-30-33(31-5-2,32-6-3)20-10-18-25-24(28)17-19-29-23-15-13-22(14-16-23)27-26-21-11-8-7-9-12-21/h7-9,11-16H,4-6,10,17-20H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
FJEQIQVGSWMSET-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
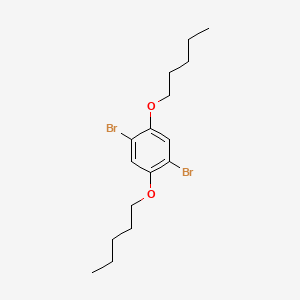



![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
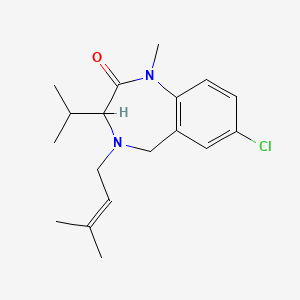
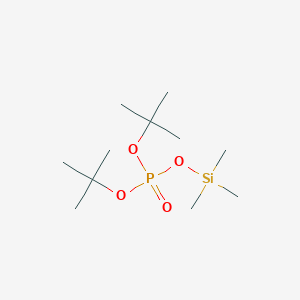
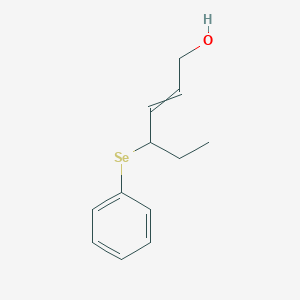
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
